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Compound of Interest

Compound Name: UK-101

Cat. No.: B12418627 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activities of UK-101, a potent and selective inhibitor of the immunoproteasome

subunit β1i (LMP2). The information presented herein is intended to support researchers and

professionals in the fields of oncology, immunology, and drug development.

Core Chemical and Physical Properties
UK-101 is a synthetic small molecule with a well-defined chemical structure. Its key identifiers

and physicochemical properties are summarized in the tables below.
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Property Value

IUPAC Name

N-((S)-1-(((S)-1-(((S)-2-(((tert-

butyldimethylsilyl)oxy)methyl)oxiran-2-yl)-4-

methyl-1-oxopentan-2-yl)amino)-1-oxopropan-2-

yl)heptanamide

CAS Number 1000313-40-5

Molecular Formula C₂₅H₄₈N₂O₅Si

Molecular Weight 484.75 g/mol

SMILES

CCCCCCC(=O)N--INVALID-LINK--C(=O)N--

INVALID-LINK--C(=O)[C@]1(CO--INVALID-

LINK--(C)C(C)(C)C)O1

Physicochemical Properties
Property Value

Appearance Solid powder

Solubility Soluble in DMSO

Storage Store at -20°C for long-term

Biological Activity and Pharmacological Data
UK-101 is a highly selective inhibitor of the LMP2 subunit of the immunoproteasome,

demonstrating significantly less activity against other proteasomal subunits. This selectivity

makes it a valuable tool for studying the specific roles of the immunoproteasome in various

biological processes and as a potential therapeutic agent with a targeted mechanism of action.

Inhibitory Activity
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Target IC₅₀ Selectivity vs. β1i (LMP2)

β1i (LMP2) 104 nM[1][2][3] -

β1c 15 µM[1][2][3] 144-fold[1][2][3]

β5 1 µM[1][2][3] 10-fold[1][2][3]

In Vitro Cellular Effects in PC-3 Prostate Cancer Cells
Effect

Concentration
Range

Time Point Key Findings

Induction of Apoptosis 2-8 µM[3] 24 hours

Dose-dependent

increase in apoptosis,

with a minimal

increase in late

apoptosis.[3]

Cell Cycle Arrest 2-8 µM[3] 24 hours
Induces G1 phase cell

cycle arrest.[3]

Protein Accumulation 1-8 µM[3] 24 hours

Dose-dependent

increase in p27

accumulation.[3]

PARP Cleavage 1-8 µM[3] 24 hours

Significant, dose-

dependent increase in

PARP cleavage, a

marker of apoptosis.

[3]

In Vivo Efficacy in a Prostate Cancer Xenograft Model
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Animal Model Dosing Regimen Duration Outcome

PC-3 Xenograft in

Nude Mice

1-3 mg/kg,

intraperitoneal

injection, twice a week

3 weeks

Dose-dependent

decrease in tumor

volume, with

significant reduction at

3 mg/kg.[3] No

significant systemic

toxicity was observed.

[3]

Mechanism of Action and Signaling Pathway
UK-101 exerts its biological effects through the selective inhibition of the LMP2 subunit of the

immunoproteasome. This inhibition disrupts the normal degradation of specific cellular proteins,

leading to their accumulation and subsequent activation of downstream signaling pathways that

culminate in cell cycle arrest and apoptosis.
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Mechanism of action of UK-101.

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These

protocols are intended as a starting point and may require optimization for specific

experimental conditions.

Cell Viability (MTS) Assay
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This protocol is for assessing the effect of UK-101 on the viability of PC-3 cells.

Materials:

PC-3 cells

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

UK-101 stock solution (in DMSO)

96-well plates

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Plate reader

Procedure:

Seed PC-3 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete medium.

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

Prepare serial dilutions of UK-101 in complete medium from the DMSO stock. Ensure the

final DMSO concentration is consistent across all wells and does not exceed 0.1%.

Remove the medium from the wells and add 100 µL of the medium containing the different

concentrations of UK-101 or vehicle control (medium with DMSO).

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Add 20 µL of MTS reagent to each well.

Incubate the plate for 1-4 hours at 37°C.

Measure the absorbance at 490 nm using a plate reader.

Calculate cell viability as a percentage of the vehicle-treated control cells.
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Western Blotting for p27 and Cleaved PARP
This protocol describes the detection of p27 and cleaved PARP in PC-3 cells treated with UK-
101.

Materials:

PC-3 cells

UK-101

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-p27, anti-cleaved PARP, and a loading control like anti-β-actin or

anti-GAPDH)

HRP-conjugated secondary antibodies

ECL substrate

Chemiluminescence imaging system

Procedure:

Seed PC-3 cells in 6-well plates and grow to 70-80% confluency.

Treat the cells with various concentrations of UK-101 or vehicle control for the desired time.

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
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Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to

pellet cell debris.

Determine the protein concentration of the supernatant using a BCA assay.

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane three times with TBST for 10 minutes each.

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging

system.

Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in PC-3 cells treated with UK-101
using propidium iodide (PI) staining.

Materials:

PC-3 cells

UK-101

PBS

70% cold ethanol

RNase A (100 µg/mL)
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Propidium Iodide (50 µg/mL)

Flow cytometer

Procedure:

Seed PC-3 cells and treat with UK-101 as described for western blotting.

Harvest both adherent and floating cells and wash with PBS.

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

Incubate the cells at -20°C for at least 2 hours (or overnight).

Wash the cells with PBS to remove the ethanol.

Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.

Incubate for 30 minutes at room temperature in the dark.

Analyze the samples on a flow cytometer.

Use appropriate software to deconvolute the DNA content histograms and determine the

percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V Staining
This protocol describes the detection of apoptosis in UK-101-treated PC-3 cells using Annexin

V-FITC and PI co-staining.

Materials:

PC-3 cells

UK-101

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

Flow cytometer
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Procedure:

Seed and treat PC-3 cells with UK-101 as previously described.

Harvest both adherent and floating cells.

Wash the cells twice with cold PBS.

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X binding buffer to each tube.

Analyze the samples by flow cytometry within one hour.

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late

apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Prostate Cancer Xenograft Model
This protocol provides a general framework for establishing and treating PC-3 xenografts in

nude mice. All animal procedures should be performed in accordance with institutional and

national guidelines.

Materials:

Male athymic nude mice (4-6 weeks old)

PC-3 cells

Matrigel

UK-101
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Vehicle solution (e.g., corn oil with 10% DMSO)

Calipers for tumor measurement

Procedure:

Harvest PC-3 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel

at a concentration of 1-5 x 10⁷ cells/mL.

Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

Monitor the mice for tumor growth.

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment

and control groups.

Administer UK-101 (e.g., 1-3 mg/kg) or vehicle via intraperitoneal injection according to the

desired schedule (e.g., twice a week).

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume

(e.g., Volume = 0.5 x length x width²).

Monitor the body weight and general health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight, histology, or biomarker analysis).

Conclusion
UK-101 is a valuable research tool for investigating the biological roles of the

immunoproteasome. Its high selectivity for the LMP2 subunit allows for targeted studies that

are not possible with broad-spectrum proteasome inhibitors. The data presented in this guide

demonstrate its potential as an anti-cancer agent, particularly in the context of prostate cancer,

by inducing cell cycle arrest and apoptosis. The provided protocols offer a foundation for

researchers to further explore the therapeutic potential and mechanism of action of UK-101.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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